molecular formula C13H12N2O3 B076271 2-[(4-Nitroanilino)methyl]phenol CAS No. 13159-73-4

2-[(4-Nitroanilino)methyl]phenol

Cat. No.: B076271
CAS No.: 13159-73-4
M. Wt: 244.25 g/mol
InChI Key: XXFBEWGVOTUXHP-UHFFFAOYSA-N
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Description

2-[(4-Nitroanilino)methyl]phenol is an organic compound that features both a nitro group and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitroanilino)methyl]phenol typically involves the condensation reaction between 4-nitroaniline and salicylaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mechanism involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitroanilino)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products

    Oxidation: Quinones

    Reduction: Aminophenol derivatives

    Substitution: Various substituted phenolic compounds

Scientific Research Applications

2-[(4-Nitroanilino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Nitroanilino)methyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar structure but lacks the phenolic hydroxyl group.

    4-Nitroaniline: Similar structure but lacks the phenolic hydroxyl group.

    2-Aminophenol: Similar structure but lacks the nitro group.

Uniqueness

2-[(4-Nitroanilino)methyl]phenol is unique due to the presence of both a nitro group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-nitroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBEWGVOTUXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303281
Record name 2-[(4-nitroanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-73-4
Record name NSC157699
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-nitroanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-NITROANILINO)-O-CRESOL
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